

Technical Support Center: Solving ATTO 590 Signal Loss in Time-Lapse Imaging

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

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Welcome to the technical support center for **ATTO 590**. This guide is designed for researchers, scientists, and drug development professionals encountering signal loss during time-lapse fluorescence microscopy. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize your signal stability and acquire high-quality data.

ATTO 590 is a fluorescent label from the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^[1] These characteristics make it highly suitable for demanding applications like single-molecule detection and high-resolution microscopy.^[1] However, even robust dyes can suffer from signal loss under the strenuous conditions of time-lapse imaging. This guide will walk you through the common causes and solutions.

ATTO 590 Spectroscopic Properties

A clear understanding of the dye's properties is crucial for optimizing your imaging setup.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	593 - 594 nm	[2][3][4]
Emission Maximum (λ_{em})	622 - 624 nm	[2][3][4]
Molar Extinction Coefficient	120,000 M ⁻¹ cm ⁻¹	[2][4]
Fluorescence Quantum Yield	~0.80	
Fluorescence Lifetime	~3.7 ns	[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during time-lapse imaging with **ATTO 590**.

Q1: My **ATTO 590** signal is bright initially but fades quickly during my time-lapse experiment. What's happening?

This issue is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5][6] While **ATTO 590** has high photostability, the cumulative exposure during a time-lapse experiment can still lead to significant signal decay.

Solutions:

- Reduce Excitation Light Intensity: This is the most effective way to reduce photobleaching.[7]
 - Use the lowest laser power or lamp intensity that provides an acceptable signal-to-noise ratio.
 - Employ neutral density (ND) filters to decrease illumination intensity without changing its spectral properties.[5][6][7][8]
- Minimize Exposure Time:

- Use the shortest possible camera exposure time per frame.
- Use a sensitive, cooled camera to detect faint signals, which allows for lower light intensity.[8]
- Minimize the sample's overall exposure to light by using shutters to block the light path when not acquiring an image.[6]
- Optimize Your Imaging Medium:
 - Use a commercial or homemade antifade mounting medium. These reagents scavenge free radicals and reactive oxygen species that are major contributors to photobleaching.[7][8][9]
 - For live-cell imaging, consider using an oxygen scavenging system like GLOX.[10][11][12] (See Protocol 2 for a recipe).

Q2: My ATTO 590 signal is weak or non-existent from the very beginning. What are the possible causes?

If the signal is weak before you even begin the time-lapse, the issue likely lies in the sample preparation or the initial microscope setup.

Potential Causes & Solutions:

- Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are well-matched to **ATTO 590**'s spectra (Excitation ~594 nm, Emission ~624 nm).
- Suboptimal Labeling:
 - Concentration: The concentration of your **ATTO 590**-conjugated antibody or probe may be too low. Perform a titration to find the optimal concentration.
 - Incubation Time: Ensure you are incubating the sample with the fluorescent probe for a sufficient amount of time.
 - Buffer pH: For labeling reactions (e.g., with NHS esters), the pH of the buffer is critical. For NHS ester labeling of amines, a pH of 8.2 - 8.5 is recommended.[4]

- **Poor Sample Preparation:** Inadequate fixation or permeabilization can prevent the fluorescent probe from reaching its target. Optimize these steps in your protocol.
- **Microscope Malfunction:** Verify that the light source (laser/lamp) is on, aligned, and functioning correctly.

Q3: How can I optimize my imaging setup to maximize the ATTO 590 signal?

Optimizing your hardware and acquisition settings is key to capturing the best possible signal.

Recommendations:

- **Objective Choice:** Use a high numerical aperture (NA) objective. A higher NA allows for more efficient light collection.[\[7\]](#)
- **Pinhole Adjustment (Confocal):** For confocal microscopy, the pinhole is typically set to 1 Airy Unit (AU) for optimal resolution. If your signal is very weak, you can open the pinhole slightly (e.g., to 1.5-2.0 AU). This will slightly decrease Z-resolution but significantly increase the amount of light reaching the detector.[\[13\]](#)
- **Detector Settings:** Increase the detector gain or sensitivity. Note that increasing gain also amplifies noise, so find a balance that works for your sample.[\[14\]](#)
- **Focusing Strategy:** Minimize photobleaching during setup by focusing on your sample using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for acquisition.[\[5\]](#)[\[6\]](#)

Q4: What is the best imaging buffer composition for ATTO 590 time-lapse experiments?

The ideal imaging buffer should maintain sample health (for live cells) and reduce photobleaching. An oxygen scavenging system (OSS) is highly recommended for extending fluorophore lifetime.

Key Components:

- **Oxygen Scavenging Enzymes:** Glucose oxidase and catalase (the "GLOX" system) are commonly used. Glucose oxidase removes dissolved oxygen, a key contributor to photobleaching, while catalase neutralizes the hydrogen peroxide byproduct.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Reducing Agents:** Thiols like β -mercaptoethanol (BME) or mercaptoethylamine (MEA) can help stabilize the dark states of fluorophores, which is particularly important for super-resolution techniques but also beneficial for general photostability.[\[11\]](#)[\[15\]](#)
- **Antioxidants:** Trolox, a vitamin E analog, is another powerful antioxidant that can be added to reduce photobleaching.[\[12\]](#)

A detailed protocol for preparing a GLOX-based imaging buffer is provided below.

Q5: Are there any known chemical interactions that can quench the ATTO 590 signal?

Yes, certain molecules in the local environment can quench the fluorescence of **ATTO 590**.

- **Tryptophan:** The amino acid tryptophan has been shown to efficiently quench the fluorescence of **ATTO 590** through an excited-state charge transfer mechanism.[\[16\]](#)[\[17\]](#)[\[18\]](#)
This is an important consideration if your **ATTO 590** label is in close proximity to tryptophan residues within a protein.
- **Commercial Quenchers:** The Black Hole Quencher™ 2 (BHQ®-2) is an effective dark quencher for **ATTO 590** and is often used in probe-based assays.[\[2\]](#)

Visual Guides & Workflows

Troubleshooting Workflow for ATTO 590 Signal Loss

Key Factors Contributing to Photobleaching

Experimental Protocols

Protocol 1: General Immunofluorescence Staining

This protocol provides a general workflow for staining fixed cells with an **ATTO 590**-conjugated secondary antibody.

- Cell Culture & Fixation:
 - Culture cells on sterile glass coverslips until they reach the desired confluency.
 - Wash cells briefly with 1X Phosphate Buffered Saline (PBS).
 - Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization & Blocking:
 - Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (this step is not needed for surface targets).
 - Wash three times with PBS for 5 minutes each.
 - Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin and 2% Normal Goat Serum in PBS) for 1 hour at room temperature.
- Antibody Incubation:
 - Dilute the primary antibody in the blocking buffer to its optimal concentration.
 - Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
 - Wash three times with PBS for 5 minutes each.
 - Dilute the **ATTO 590**-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
 - Incubate with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.
 - Wash three times with PBS for 5 minutes each.

- Mounting:
 - Briefly rinse the coverslip in deionized water to remove salt crystals.
 - Carefully aspirate excess water.
 - Place a small drop of antifade mounting medium onto a clean microscope slide.
 - Invert the coverslip (cell-side down) onto the drop of mounting medium.
 - Seal the edges of the coverslip with clear nail polish to prevent drying and store at 4°C, protected from light.

Protocol 2: Preparation of GLOX Imaging Buffer

This buffer is designed to reduce photobleaching during live-cell imaging by scavenging oxygen. It must be prepared fresh just before use.

Stock Solutions:

- Buffer B (pH 8.0): 50 mM Tris-HCl, 10 mM NaCl, 10% (w/v) D-glucose. Store at 4°C.
- GLOX Solution: Dissolve 14 mg of Glucose Oxidase in 200 μ L of Buffer A (10 mM Tris-HCl, 50 mM NaCl, pH 8.0). Add 50 μ L of a 17 mg/mL Catalase solution. Aliquot and store at -20°C.[\[19\]](#) The aliquots are typically stable for 2-3 weeks.[\[20\]](#)
- 1 M MEA: 1 M Mercaptoethylamine in water. Adjust pH to ~7.5-8.0. Store aliquots at -20°C.

Final Imaging Buffer (Example Volume: 700 μ L):

- Start with 623 μ L of Buffer B.
- Add 7 μ L of the GLOX Solution.
- Add 70 μ L of 1 M MEA.
- Gently mix the solution. Use immediately.

Note: The optimal concentration of the reducing agent (MEA) can be dye-dependent and may require optimization.[15]

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